molecular formula C11H12ClN3O2S B2938812 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 865543-68-6

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2938812
CAS No.: 865543-68-6
M. Wt: 285.75
InChI Key: IESOGUHVIDTJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group and at the 2-position with a 2,2-dimethylpropanamide moiety. This structure combines the electron-deficient oxadiazole ring with a halogenated thiophene system, which is commonly associated with biological activity, particularly in antimicrobial and anticancer contexts .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c1-11(2,3)9(16)13-10-15-14-8(17-10)6-4-5-7(12)18-6/h4-5H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESOGUHVIDTJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid.

    Conversion to 5-chlorothiophene-2-carbonyl chloride: The carboxylic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Cyclization to form 1,3,4-oxadiazole: The acyl chloride reacts with hydrazine to form the hydrazide, which undergoes cyclization with a suitable reagent like phosphorus oxychloride to yield the oxadiazole ring.

    Amidation: Finally, the oxadiazole derivative is reacted with 2,2-dimethylpropanamide to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the oxadiazole ring can undergo reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various substituents replacing the chlorine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole ring.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-Methoxybenzamide

  • Structure : The oxadiazole core is linked to a 4-methoxybenzamide group instead of 2,2-dimethylpropanamide.
  • This may enhance solubility compared to the aliphatic 2,2-dimethylpropanamide .
  • Implications : Increased polarity could improve aqueous solubility but reduce blood-brain barrier penetration.

(b) N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Propanamide

  • Structure : Lacks the 2,2-dimethyl substitution present in the target compound.
  • Key Differences : Reduced steric hindrance around the amide group may increase metabolic susceptibility (e.g., hydrolysis) .

(c) N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Butanamide

  • Structure : Features a butanamide chain (four-carbon) instead of the branched propanamide.
  • Key Differences : Longer alkyl chain increases lipophilicity, favoring membrane permeability but risking higher off-target interactions .

Variations in the Thiophene Substituent

(a) 2,5-Dichloro-N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]-3-Thiophenecarboxamide

  • Structure : Replaces the 5-chlorothiophen-2-yl group with a dichlorothiophene and adds a fluorophenyl-oxadiazole system.
  • Implications : Improved binding affinity but increased risk of toxicity due to halogen accumulation.

Functional Group Modifications

(a) N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]-4-(Dipropylsulfamoyl)Benzamide

  • Structure : Incorporates a sulfamoylbenzamide group with dipropyl chains.
  • Key Differences : The sulfamoyl group introduces strong hydrogen-bonding and electrostatic interactions, which may enhance target specificity .
  • Implications : Higher molecular weight and polarity could limit oral bioavailability.

Comparative Data Table

Compound Name Molecular Formula Substituent Features Potential Implications
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide C₁₂H₁₃ClN₄O₂S Branched aliphatic amide High metabolic stability, moderate lipophilicity
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide C₁₅H₁₁ClN₄O₃S Aromatic methoxy group Improved solubility, reduced BBB penetration
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide C₁₀H₉ClN₄O₂S Linear aliphatic amide Lower steric protection, higher hydrolysis risk
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide C₂₀H₂₂ClN₅O₃S₂ Sulfamoyl group with dipropyl chains Enhanced target specificity, lower bioavailability

Key Research Findings

  • Steric Effects: The 2,2-dimethyl group in the target compound likely shields the amide bond from enzymatic degradation, a critical advantage over non-branched analogs like N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide .
  • Thiophene Halogenation : The 5-chloro substitution on the thiophene ring is conserved across analogs, suggesting its role in electronic modulation or target binding .
  • Hybrid Systems : Compounds combining oxadiazole with sulfamoyl or fluorophenyl groups (e.g., ) exhibit diversified bioactivity profiles but face challenges in pharmacokinetic optimization .

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse scientific studies and findings.

The compound features a unique structure that includes a chlorothiophene moiety and an oxadiazole ring, which contribute to its biological properties. The molecular formula is C11H12ClN3OC_{11}H_{12}ClN_3O with a molecular weight of approximately 227.69 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains of Neisseria gonorrhoeae. The mechanism involves the inhibition of enzymes crucial for bacterial cell wall synthesis and metabolic processes .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Neisseria gonorrhoeae0.5 µg/mL
Escherichia coli1.0 µg/mL
Staphylococcus aureus0.8 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation effectively. The compound was tested in both two-dimensional (2D) and three-dimensional (3D) cultures, revealing promising results against lung cancer cell lines such as A549 and HCC827.

Table 2: IC50 Values for Antitumor Activity

Cell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Cell Cycle Disruption : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls.
  • Bacterial Resistance : Another study focused on its activity against antibiotic-resistant strains demonstrated that the compound could serve as a potential lead for developing new antimicrobial agents.

Q & A

Basic: What established synthetic protocols are available for preparing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide?

Answer:
Synthesis typically involves condensation reactions of 2-amino-1,3,4-oxadiazole derivatives with acyl chlorides. For example:

  • Step 1: React 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine with 2,2-dimethylpropanoyl chloride in the presence of triethylamine (TEA) as a base .
  • Step 2: Reflux in anhydrous dioxane or tetrahydrofuran (THF) for 4–6 hours under nitrogen.
  • Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Step 4: Purify the crude product by recrystallization from ethanol-DMF (1:2) or pet-ether .

Key Parameters:

PrecursorReagent/ConditionsReaction TimeYield*
2-amino-oxadiazole derivative2,2-dimethylpropanoyl chloride, TEA4–6 h60–75%

*Yields are extrapolated from analogous syntheses in .

Basic: How is the molecular structure validated for this compound?

Answer:
Structural confirmation employs:

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, angles, and crystallographic packing. Target an R factor < 0.05 and data-to-parameter ratio > 12 .
  • Spectroscopy:
    • ¹H/¹³C NMR: Verify proton environments (e.g., thiophene CH at δ 6.8–7.2 ppm, oxadiazole C=O at ~165 ppm).
    • IR: Confirm amide C=O stretch (~1680 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .

Advanced: How can reaction yields be optimized when scaling up synthesis?

Answer:
Critical variables include:

  • Catalyst loading: Increase TEA stoichiometry (1.2–1.5 eq) to neutralize HCl byproducts .
  • Solvent choice: Use high-boiling solvents (e.g., toluene) for prolonged reflux without decomposition.
  • Purification: Replace recrystallization with column chromatography (silica gel, gradient elution) for higher purity (>98%) .

Example Optimization Table:

ParameterBaselineOptimizedYield Improvement
TEA (eq)1.01.3+15%
SolventDioxaneToluene+10%

Advanced: How should researchers resolve discrepancies between SCXRD and DFT-calculated bond lengths?

Answer:

  • Cross-validation: Compare experimental SCXRD data (e.g., C–N bond length: 1.32 Å ) with DFT-optimized geometries (B3LYP/6-311+G(d,p)).
  • Thermal motion correction: Apply ADPs (anisotropic displacement parameters) to SCXRD data to account for vibrational artifacts .
  • Statistical analysis: Use mean σ(C–C) values (<0.005 Å) to assess data reliability .

Advanced: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Anticancer activity: MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Anti-inflammatory potential: COX-2 inhibition assay using ELISA .
  • Cytotoxicity controls: Include doxorubicin (positive control) and DMSO vehicle (negative control).

Experimental Design:

  • Concentration range: 1–100 µM.
  • Incubation time: 48–72 hours.
  • Data analysis: Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

Advanced: How to assess compound stability under varying storage conditions?

Answer:

  • Thermogravimetric analysis (TGA): Measure decomposition onset temperature (target >200°C) .
  • HPLC stability study: Monitor degradation products after 30 days at 25°C/60% RH (C18 column, acetonitrile/water mobile phase) .
  • Light sensitivity: Expose to UV (365 nm) for 48 hours; track absorbance changes via UV-Vis .

Stability Data Example:

ConditionDegradation (%)Major Byproduct
40°C/75% RH, 30 days8.2Hydrolyzed amide
UV exposure, 48 h12.5Oxadiazole ring-opened derivative

Advanced: What strategies validate synthetic intermediates with conflicting spectroscopic data?

Answer:

  • Multi-technique validation: Combine 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to assign ambiguous signals .
  • Isotopic labeling: Synthesize ¹³C-labeled intermediates to confirm connectivity .
  • Crystallographic prioritization: Use SCXRD as the gold standard when NMR/IR data conflict .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Core modifications: Replace thiophene with furan or adjust substituents (e.g., Cl → F) .
  • Pharmacophore mapping: Use Schrödinger’s Maestro to identify critical H-bond acceptors (oxadiazole ring) .
  • In silico screening: Dock analogs into target proteins (e.g., EGFR kinase) via AutoDock Vina .

SAR Table Example:

Analog ModificationBioactivity (IC₅₀, µM)Selectivity Index (vs. normal cells)
Thiophene → Furan45.22.1
Cl → CF₃12.88.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.